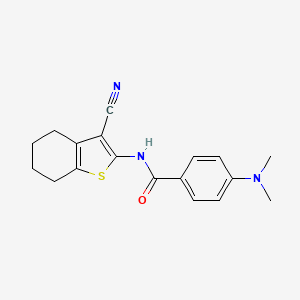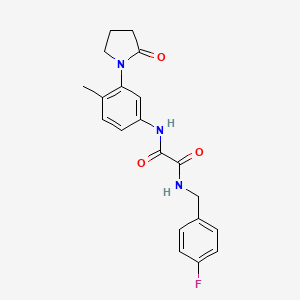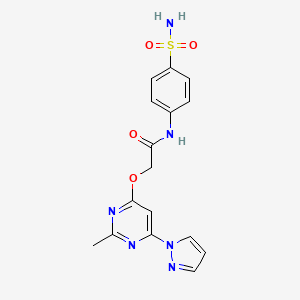
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on derivatives of pyrazole and pyrimidine, including compounds structurally related to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, has shown significant promise in antitumor activity. Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety were synthesized to evaluate their antitumor potential. Compound 4, as part of these derivatives, demonstrated effectiveness surpassing the reference drug, doxorubicin, highlighting the potential for new antitumor agents in this chemical class Alqasoumi et al., 2009.
Antimicrobial and Antibacterial Activities
Compounds with structural similarities to this compound have been explored for their antimicrobial properties. A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents through various chemical reactions, presenting promising antibacterial and antifungal results. This research direction underscores the potential of these compounds in developing new antimicrobial drugs Darwish et al., 2014.
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the chemical structure of interest, have been detailed. These complexes exhibited significant antioxidant activity, showcasing their potential in oxidative stress-related therapeutic applications. The study's findings contribute to the understanding of the relationship between chemical structure and antioxidant activity, opening avenues for the development of antioxidant agents Chkirate et al., 2019.
Synthesis and Evaluation of Anticancer Agents
Further exploration into 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer applications revealed the synthesis of compounds with varied aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, with one showing notable cancer cell growth inhibition across several lines. This research underscores the compound class's potential in anticancer drug development, highlighting the importance of structural modifications to enhance biological activity Al-Sanea et al., 2020.
Eigenschaften
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-11-19-14(22-8-2-7-18-22)9-16(20-11)26-10-15(23)21-12-3-5-13(6-4-12)27(17,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,17,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOORLKQURKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

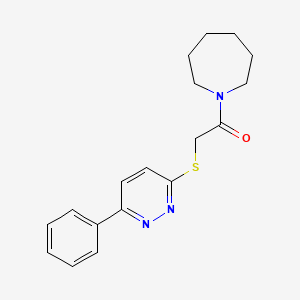
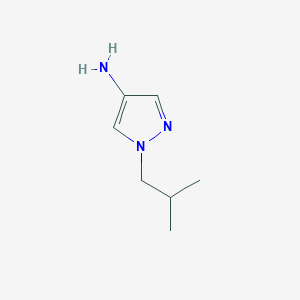
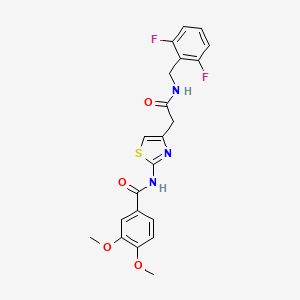
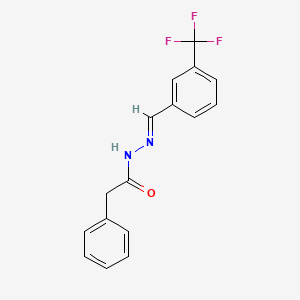

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)


